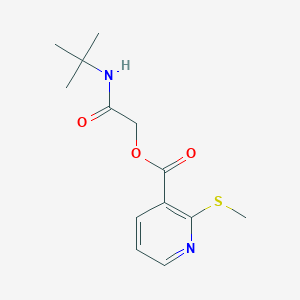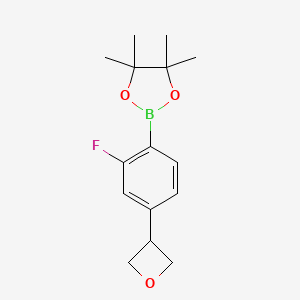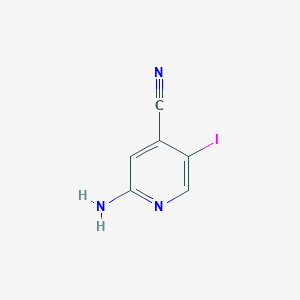
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate is a complex organic compound primarily used as an excipient in vaccine formulations. It has gained attention for its role in the development of COVID-19 vaccines and gene therapy drug delivery systems . This compound is known for its ability to enhance the stability and efficacy of lipid nanoparticles, which are crucial for delivering mRNA and siRNA in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate involves multiple steps. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol to form the bis(2-butyloctyl) ester. This intermediate is then reacted with 3-(dimethylamino)propylamine and nonyl isocyanate to introduce the carbamoyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Plays a crucial role in the development of mRNA vaccines, including COVID-19 vaccines.
Industry: Used in the formulation of various pharmaceutical products to enhance stability and efficacy .
Mecanismo De Acción
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles protect the genetic material from degradation and facilitate its delivery into target cells. The molecular targets include cell membrane receptors that mediate endocytosis, allowing the nanoparticles to enter the cells and release their cargo .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate
Uniqueness
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate is unique due to its specific structure, which enhances the stability and efficacy of lipid nanoparticles. Its ability to form stable complexes with genetic material makes it particularly valuable in vaccine and gene therapy research .
Propiedades
Fórmula molecular |
C58H114N2O5 |
|---|---|
Peso molecular |
919.5 g/mol |
Nombre IUPAC |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-nonylcarbamoyl]nonadecanedioate |
InChI |
InChI=1S/C58H114N2O5/c1-8-13-18-21-26-31-38-49-60(50-39-48-59(6)7)58(63)55(44-34-27-22-24-29-36-46-56(61)64-51-53(40-16-11-4)42-32-19-14-9-2)45-35-28-23-25-30-37-47-57(62)65-52-54(41-17-12-5)43-33-20-15-10-3/h53-55H,8-52H2,1-7H3 |
Clave InChI |
NVXNPVYKXFUQCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)

![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)
![Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate](/img/structure/B13355335.png)
![6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13355343.png)
![6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355348.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)
![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)

